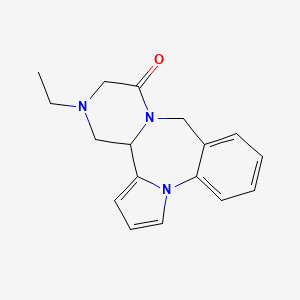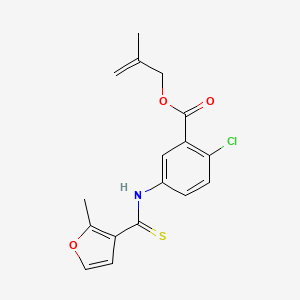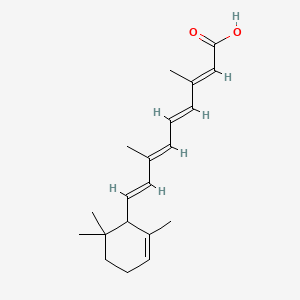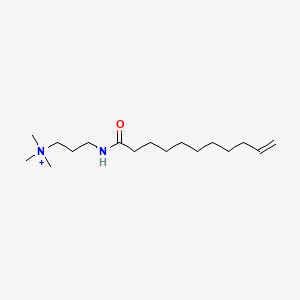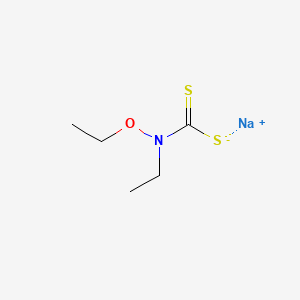
Ditiocade sodium anhydrous
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ditiocade sodium anhydrous is a chemical compound with the molecular formula C5H10NOS2.Na. It is primarily used as a diagnostic agent in the preparation of technetium-99m-labeled compounds for in-vivo diagnosis of coronary artery disease . The compound is known for its role in the synthesis of technetium-99m nitrido complexes, which are crucial in medical imaging.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ditiocade sodium anhydrous is synthesized by treating carbon disulfide with diethylamine in the presence of sodium hydroxide. The reaction proceeds as follows:
CS2+HN(C2H5)2+NaOH→NaS2CN(C2H5)2+H2O
This reaction yields sodium diethyldithiocarbamate, which can be further processed to obtain this compound .
Industrial Production Methods
In industrial settings, the synthesis of this compound involves large-scale reactions under controlled conditions to ensure high purity and yield. The process typically includes the crystallization of the compound from aqueous solutions, followed by drying to obtain the anhydrous form .
Chemical Reactions Analysis
Types of Reactions
Ditiocade sodium anhydrous undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of sulfur atoms.
Common Reagents and Conditions
Oxidation: Iodine (I2) is commonly used as an oxidizing agent.
Substitution: Alkyl halides can be used for substitution reactions.
Major Products
Oxidation: The oxidation of this compound results in the formation of thiuram disulfides.
Substitution: Substitution reactions yield various alkylated derivatives.
Scientific Research Applications
Ditiocade sodium anhydrous has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound is employed in the study of nitric oxide radicals in biological systems.
Medicine: It is a key intermediate in the preparation of technetium-99m-labeled compounds for diagnostic imaging.
Industry: This compound is used in the production of herbicides and vulcanization agents
Mechanism of Action
The mechanism of action of ditiocade sodium anhydrous involves its ability to chelate metal ions. In medical imaging, the compound forms stable complexes with technetium-99m, which can then be used for diagnostic purposes. The chelation process involves the coordination of the sulfur atoms in the compound with the metal ion, forming a stable complex that can be detected using imaging techniques .
Comparison with Similar Compounds
Similar Compounds
- Sodium diethyldithiocarbamate
- Sodium diacetate
- Edetate disodium
Uniqueness
Ditiocade sodium anhydrous is unique due to its specific application in the preparation of technetium-99m-labeled compounds for medical imaging. Unlike other similar compounds, it is specifically designed to form stable complexes with technetium-99m, making it highly valuable in the field of nuclear medicine .
Properties
CAS No. |
131815-43-5 |
|---|---|
Molecular Formula |
C5H10NNaOS2 |
Molecular Weight |
187.3 g/mol |
IUPAC Name |
sodium;N-ethoxy-N-ethylcarbamodithioate |
InChI |
InChI=1S/C5H11NOS2.Na/c1-3-6(5(8)9)7-4-2;/h3-4H2,1-2H3,(H,8,9);/q;+1/p-1 |
InChI Key |
YMSMXRKLGTXXTG-UHFFFAOYSA-M |
Canonical SMILES |
CCN(C(=S)[S-])OCC.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


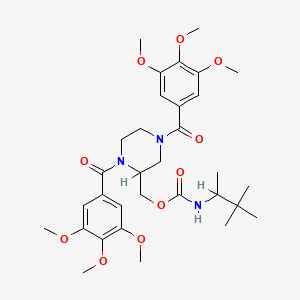
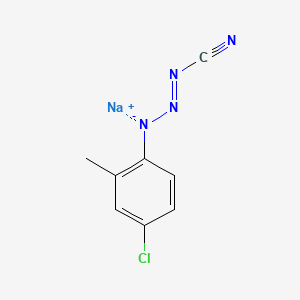
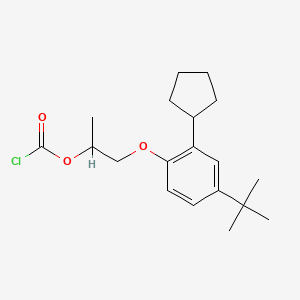
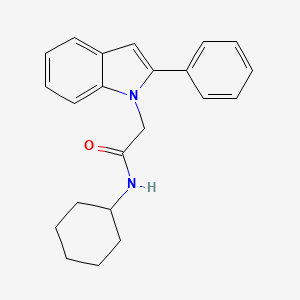

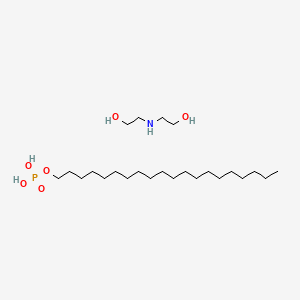
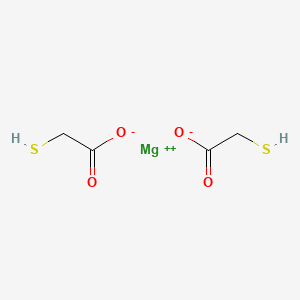
![(2R,3S,4S,5R,6R)-6-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)-5-prop-2-enoxyoxane-3,4-diol;prop-2-enoic acid](/img/structure/B12690523.png)
